molecular formula C12H12O B8466763 3,6-Dimethylnaphthalen-1-ol

3,6-Dimethylnaphthalen-1-ol

Cat. No. B8466763
M. Wt: 172.22 g/mol
InChI Key: RMDSKBUDXUVZTN-UHFFFAOYSA-N
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Patent
US09284323B2

Procedure details

A solution of 2-bromo-3,6-dimethylnaphthalen-1-ol (31.9 g, 127 mmol) in EtOH (1.3 L) was treated with Et3N (26.6 mL, 191 mmol) at room temperature. Pd/C (13.5 g, 12.7 mmol, 10% wt on C) was added in one portion and the atmosphere replaced with H2. The reaction was left under balloon pressure of H2 for 6 hours. After replacing the atmosphere with air, Celite (20 g) was added and the slurry stirred for 15 minutes before filtering the solution through a pad of Celite. The volatiles were removed in vacuo, and the residue was taken up in EtOAc/water (250 mL each). The organics were washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting residue was purified on Isco silica gel column chromatography (0-35% EtOAc/hex) to afford 3,6-dimethylnaphthalen-1-ol. LCMS-ESI+ (m/z): [M+H]+ calcd for C12H13O: 173.1. found: 173.4.
Name
2-bromo-3,6-dimethylnaphthalen-1-ol
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
Quantity
26.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
Quantity
13.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([CH3:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[C:3]=1[OH:14].CCN(CC)CC>CCO.[Pd]>[CH3:12][C:11]1[CH:2]=[C:3]([OH:14])[C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([CH3:13])=[CH:6][CH:5]=2

Inputs

Step One
Name
2-bromo-3,6-dimethylnaphthalen-1-ol
Quantity
31.9 g
Type
reactant
Smiles
BrC1=C(C2=CC=C(C=C2C=C1C)C)O
Name
Quantity
26.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.3 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
13.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the slurry stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
before filtering the solution through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on Isco silica gel column chromatography (0-35% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1C=C(C2=CC=C(C=C2C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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